Lipophilicity Shift vs. Regioisomer 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (CAS 1196153-78-2)
The target compound (5‑OMe, 2‑propynyl) exhibits an XLogP3‑AA of 1.4, whereas its regioisomer (2‑OMe, 5‑propynyl) possesses an XLogP3‑AA of 1.7 [1][2]. The ΔLogP of −0.3 indicates that placing the methoxy group at the 5‑position (meta to nitrogen) reduces lipophilicity relative to the 2‑methoxy arrangement, which is expected to translate into modestly improved aqueous solubility.
| Evidence Dimension | XLogP3-AA (predicted logP) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-Methoxy-5-(prop-2-YN-1-YL)pyridine: XLogP3-AA 1.7 |
| Quantified Difference | ΔXLogP3-AA = −0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity is generally associated with higher aqueous solubility and reduced off‑target binding, making the 5‑methoxy regioisomer potentially more suitable for early‑stage lead optimization requiring balanced ADME profiles.
- [1] PubChem Compound Summary for CID 72213400, 5-Methoxy-2-(prop-2-YN-1-YL)pyridine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 72212465, 2-Methoxy-5-(prop-2-YN-1-YL)pyridine. National Center for Biotechnology Information (2026). View Source
